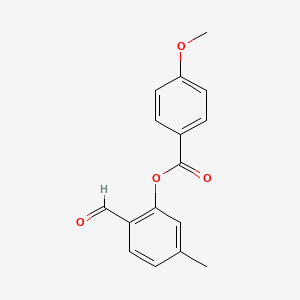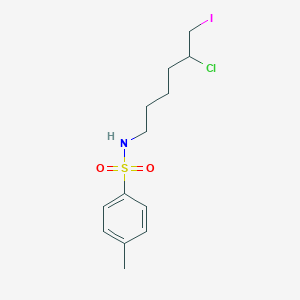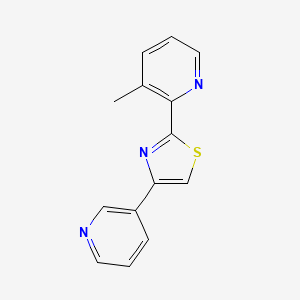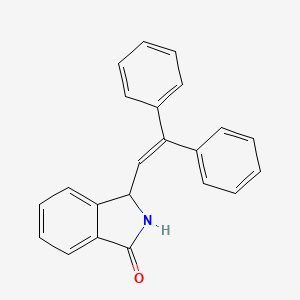![molecular formula C21H16ClN3 B12630720 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole CAS No. 921753-83-5](/img/structure/B12630720.png)
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is a synthetic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole typically involves the coupling of diazonium salts with indole derivatives. The general synthetic route includes the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-2-phenyl-1H-indole under basic conditions to form the azo compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other azo dyes and indole derivatives. Some examples are:
- 4-[(E)-(4-Nitrophenyl)diazenyl]aniline
- 1-Methyl-2-phenyl-1H-indole
- 3-[(E)-(4-Methylphenyl)diazenyl]-1-methyl-2-phenyl-1H-indole
Compared to these compounds, 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
921753-83-5 |
|---|---|
Molecular Formula |
C21H16ClN3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-methyl-2-phenylindol-3-yl)diazene |
InChI |
InChI=1S/C21H16ClN3/c1-25-19-10-6-5-9-18(19)20(21(25)15-7-3-2-4-8-15)24-23-17-13-11-16(22)12-14-17/h2-14H,1H3 |
InChI Key |
PSQAFDRODTZFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)

![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
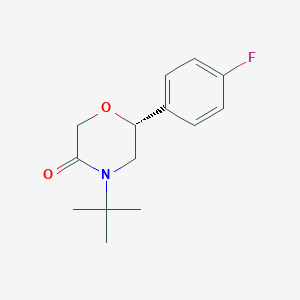
![4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12630661.png)
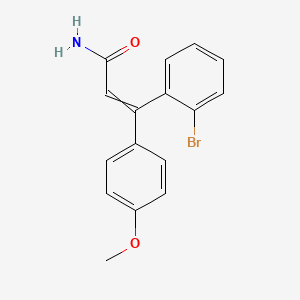
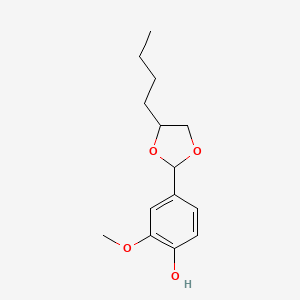
![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)
![N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine](/img/structure/B12630683.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)
